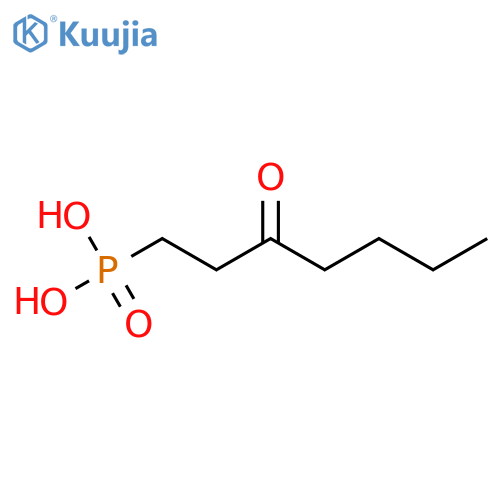Cas no 2167290-46-0 ((3-oxoheptyl)phosphonic acid)
3-オキソヘプチルホスホン酸は、有機リン化合物の一種であり、優れたキレート特性と化学的安定性を有しています。この化合物は、特定の金属イオンと強力に結合する能力を持ち、触媒や機能性材料の合成において有用な中間体として機能します。分子内にケトン基とホスホン酸基を併せ持つため、多様な化学修飾が可能であり、精密有機合成や医薬品開発における応用が期待されます。特に、その高い水溶性と生体適合性は、バイオ関連分野での利用価値を高めています。

(3-oxoheptyl)phosphonic acid structure
商品名:(3-oxoheptyl)phosphonic acid
(3-oxoheptyl)phosphonic acid 化学的及び物理的性質
名前と識別子
-
- (3-oxoheptyl)phosphonic acid
- 3-oxoheptylphosphonic acid
- EN300-1693001
- 2167290-46-0
-
- インチ: 1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11)
- InChIKey: DUKQXDCNTQLVCQ-UHFFFAOYSA-N
- ほほえんだ: P(CCC(CCCC)=O)(=O)(O)O
計算された属性
- せいみつぶんしりょう: 194.07079595g/mol
- どういたいしつりょう: 194.07079595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(3-oxoheptyl)phosphonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693001-5.0g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 5g |
$5995.0 | 2023-06-04 | |
| Enamine | EN300-1693001-10.0g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 10g |
$8889.0 | 2023-06-04 | |
| Enamine | EN300-1693001-0.25g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.25g |
$1023.0 | 2023-09-20 | |
| Enamine | EN300-1693001-5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 5g |
$5995.0 | 2023-09-20 | |
| Aaron | AR01FJXV-10g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 10g |
$12248.00 | 2023-12-14 | |
| 1PlusChem | 1P01FJPJ-500mg |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 500mg |
$2056.00 | 2023-12-19 | |
| A2B Chem LLC | AY04199-100mg |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 100mg |
$790.00 | 2024-04-20 | |
| 1PlusChem | 1P01FJPJ-2.5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 2.5g |
$5071.00 | 2023-12-19 | |
| Enamine | EN300-1693001-0.1g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.1g |
$717.0 | 2023-09-20 | |
| Enamine | EN300-1693001-0.5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.5g |
$1613.0 | 2023-09-20 |
(3-oxoheptyl)phosphonic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
2167290-46-0 ((3-oxoheptyl)phosphonic acid) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
